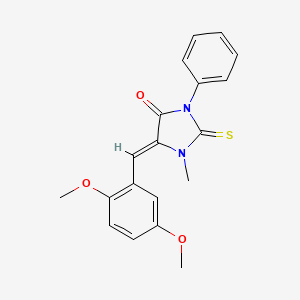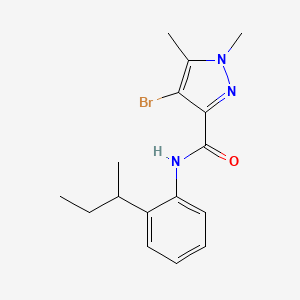![molecular formula C17H20FNO2 B4648887 (2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B4648887.png)
(2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
説明
(2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine, also known as DOEF, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been gaining attention in the scientific community due to its potential therapeutic applications. DOEF has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders.
作用機序
(2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine works by binding to the serotonin transporter and inhibiting the reuptake of serotonin. This leads to an increase in the levels of serotonin in the brain, which has been linked to improvements in mood and cognition. This compound also has a high affinity for the dopamine transporter, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to improvements in mood and cognition. This compound has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
(2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine has several advantages for lab experiments. It has a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders. It also has a high affinity for the serotonin and dopamine transporters, which makes it a useful tool for studying the effects of these neurotransmitters. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, which may limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of (2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of this compound for the treatment of various neurological and psychiatric disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on the brain. Overall, the study of this compound has the potential to lead to new treatments for a variety of disorders and to advance our understanding of the brain and its functions.
Conclusion:
This compound is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. It has a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders. This compound has several advantages for lab experiments, but its synthesis is a complex process that requires expertise in organic chemistry. There are several future directions for the study of this compound, including the investigation of its potential therapeutic applications and the development of new synthesis methods. Overall, the study of this compound has the potential to lead to new treatments for a variety of disorders and to advance our understanding of the brain and its functions.
科学的研究の応用
(2,3-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that this compound has a high affinity for the serotonin transporter, which makes it a potential candidate for the treatment of depression and anxiety disorders. Another study found that this compound has a unique mechanism of action that makes it a promising candidate for the treatment of Parkinson's disease.
特性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-20-16-8-4-6-14(17(16)21-2)12-19-10-9-13-5-3-7-15(18)11-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEIXDWOKFBYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]morpholine](/img/structure/B4648814.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-4-fluoroaniline](/img/structure/B4648821.png)
![1-{[1-(2-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4648828.png)
![[1-(2-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4648830.png)
![6-cyclopropyl-3-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4648835.png)
![2,3-dimethyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648840.png)
![N-(4-chloro-2-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4648849.png)


![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]estra-1,3,5(10)-triene-3,17-diol](/img/structure/B4648861.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4648863.png)
![N~1~-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648868.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxo-N-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B4648875.png)
![5-[(3,4-dichlorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B4648886.png)
